

Flumiclorac-Pentyl: A Comprehensive Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flumiclorac-pentyl*

Cat. No.: *B166167*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the solubility and stability of the herbicide **flumiclorac-pentyl** in various solvents. This document is intended to be a critical resource for researchers, scientists, and professionals involved in drug development and environmental science, offering precise data, robust experimental methodologies, and clear visual representations of its chemical behavior.

Solubility Profile

Flumiclorac-pentyl exhibits a wide range of solubility depending on the solvent, a critical factor for formulation development, environmental fate modeling, and toxicological studies. Its solubility has been determined in water and a variety of organic solvents.

Data Summary

The solubility of **flumiclorac-pentyl** in different solvents at 20-25°C is summarized in the table below for easy comparison.

Solvent	Solubility (g/100 mL) at 25°C	Water Solubility (mg/L) at 25°C
Methylene Chloride	288.0	
N-methyl 2-pyrrolidinone	134.0	
Tetrahydrofuran	69.7	
Acetone	59.0	
Acetonitrile	58.9	
Solvesso 150	27.1	
Methanol	4.78	
n-Octanol	1.60	
Hexane	0.328	
Water	0.189	

Stability Characteristics

The stability of **flumiclorac-pentyl** is significantly influenced by environmental factors such as pH and light. Understanding its degradation profile is essential for predicting its persistence and potential impact in various environmental compartments.

Hydrolytic Stability

Flumiclorac-pentyl is susceptible to hydrolysis, with the rate of degradation being highly dependent on the pH of the aqueous solution. It readily hydrolyzes, especially under alkaline conditions.^[1]

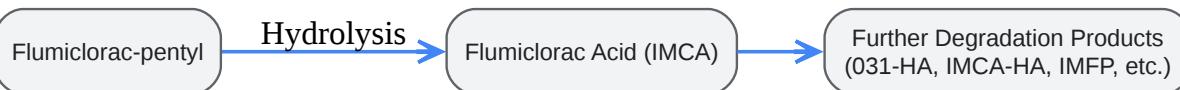
Hydrolysis Half-life Data^[1]

pH	Half-life
5	4.5 days
7	18 hours
9	12 minutes

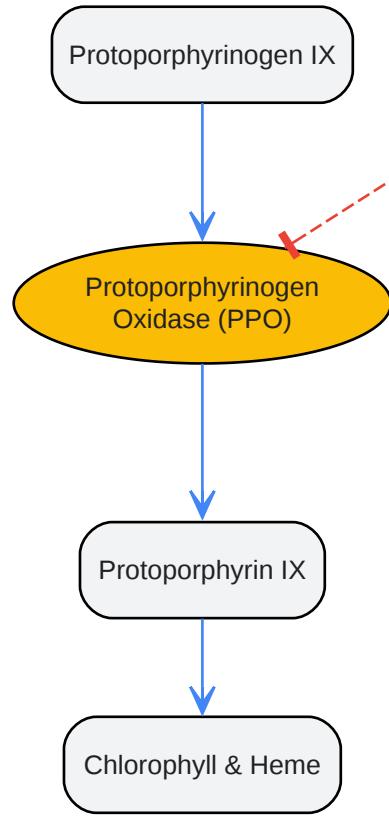
The rapid degradation at higher pH values indicates that the ester and/or imide functional groups are susceptible to base-catalyzed hydrolysis.

Photolytic Stability

Contrary to what might be expected for a compound with its chemical structure, **flumiclorac-pentyl** does not readily undergo photolysis.[\[1\]](#) This suggests that direct degradation by sunlight is not a significant dissipation pathway for this molecule in the environment.


Stability in Frozen Storage

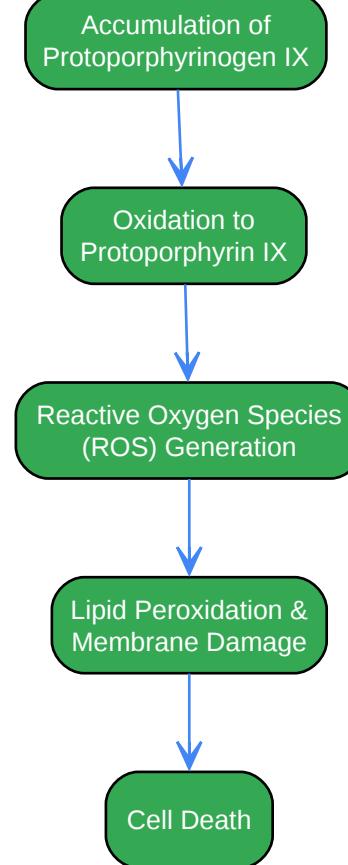
The stability of **flumiclorac-pentyl** in frozen storage is matrix-dependent. It has been shown to be stable for up to two years in soybean matrices, while its stability is more limited in corn (30-45 days) and cotton (2-4 months) matrices.[\[2\]](#)


Degradation Pathway

Flumiclorac-pentyl degrades in the environment into several products. The primary degradation pathway involves the hydrolysis of the pentyl ester to form the corresponding carboxylic acid, flumiclorac acid (IMCA).[\[1\]](#)[\[3\]](#) Further degradation can occur, leading to a suite of other metabolites.[\[1\]](#)[\[2\]](#) The residues of concern in drinking water include the parent compound and six major degradates that retain the imido/carboxamido bridge structure.[\[2\]](#)

The following diagram illustrates the initial step in the degradation of **flumiclorac-pentyl** to its primary degradate, IMCA.

Chlorophyll & Heme Biosynthesis Pathway



Mechanism of Action

Flumiclorac-pentyl

Inhibition

Cellular Effects

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [Flumiclorac-Pentyl: A Comprehensive Technical Guide to Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b166167#solubility-and-stability-of-flumiclorac-pentyl-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

